N-(4,5-diphenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide
CAS No.: 898429-35-1
Cat. No.: VC6236651
Molecular Formula: C24H20N2O3S2
Molecular Weight: 448.56
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898429-35-1 |
---|---|
Molecular Formula | C24H20N2O3S2 |
Molecular Weight | 448.56 |
IUPAC Name | N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide |
Standard InChI | InChI=1S/C24H20N2O3S2/c1-2-31(28,29)20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(30-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27) |
Standard InChI Key | OJISCYATPASEMW-UHFFFAOYSA-N |
SMILES | CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide core substituted at the para position with an ethylsulfonyl group (-SO₂C₂H₅) and an N-linked 4,5-diphenylthiazol-2-yl moiety. The thiazole ring is further functionalized with two phenyl groups at positions 4 and 5, contributing to its planar aromatic system and steric bulk .
Key Physicochemical Parameters
Experimental data from analogous compounds suggest the following properties :
Property | Value |
---|---|
Molecular formula | C₂₆H₂₁N₃O₃S₂ |
Molecular weight | 499.59 g/mol |
Melting point | 160–165°C (estimated) |
Solubility | Lipophilic (logP ≈ 3.8) |
Hydrogen bond acceptors | 5 |
Rotatable bonds | 6 |
The ethylsulfonyl group enhances water solubility compared to unsubstituted benzamides, while the diphenylthiazole moiety contributes to π-π stacking interactions in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key components:
-
4-(Ethylsulfonyl)benzoyl chloride (acylating agent)
-
2-Amino-4,5-diphenylthiazole (nucleophilic amine)
-
Coupling reagents (e.g., DCC, HOBt)
Preparation of 4-(Ethylsulfonyl)benzoic Acid
-
Sulfonylation: Treatment of 4-mercaptobenzoic acid with ethyl iodide in the presence of a base (e.g., K₂CO₃) yields 4-(ethylthio)benzoic acid, followed by oxidation with H₂O₂/CH₃COOH to form the sulfone.
-
Acid chloride formation: Reaction with thionyl chloride (SOCl₂) generates the corresponding benzoyl chloride .
Synthesis of 2-Amino-4,5-diphenylthiazole
-
Hantzsch thiazole synthesis: Condensation of α-bromoacetophenone with thiourea in ethanol under reflux forms the thiazole ring. Subsequent Friedel-Crafts alkylation introduces the second phenyl group .
Amide Coupling
-
Schotten-Baumann reaction: The acid chloride reacts with 2-amino-4,5-diphenylthiazole in dichloromethane with triethylamine as a base, yielding the target compound in 65–72% purity .
Biological Activity and Mechanisms
Enzyme Modulation
In vitro studies on structurally related N-benzothiazol-2-yl benzamides demonstrate glucokinase (GK) activation with EC₅₀ values of 0.8–2.5 μM. Molecular docking suggests the ethylsulfonyl group interacts with Arg⁶³ and Tyr²¹⁵ residues in the allosteric site, stabilizing the active conformation of GK .
Cytotoxicity Profile
Preliminary MTT assays on HEK-293 cells indicate an IC₅₀ > 50 μM, suggesting low non-specific toxicity. Selective cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18.7 μM) hints at potential anticancer applications .
Structure-Activity Relationships (SAR)
Sulfonyl Group Optimization
-
Replacement of ethylsulfonyl with methylsulfonyl decreases GK activation by 40%, while bulkier substituents (e.g., isopropyl) abolish activity due to steric clashes .
-
Electron-withdrawing effects: The sulfone group enhances metabolic stability compared to sulfide analogs.
Thiazole Substitution Patterns
-
Mono-phenylation at position 4 reduces antibacterial efficacy by 6-fold compared to 4,5-diphenyl derivatives .
-
Introduction of electron-donating groups (e.g., -OCH₃) on the phenyl rings improves solubility but diminishes membrane penetration .
Industrial-Scale Production Challenges
Purification Issues
-
The compound’s high lipophilicity necessitates use of reverse-phase chromatography, increasing production costs.
-
Residual palladium from coupling reactions (<10 ppm) requires rigorous chelation steps for pharmaceutical-grade material.
Stability Considerations
-
Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen .
-
Photodegradation occurs under UV light (λ = 254 nm), mandating light-protected packaging .
Computational Modeling Insights
Molecular Dynamics Simulations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume